
4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-hydroxy-N-(propylcarbamoyl)benzenesulfonamide” is a chemical compound with the molecular formula C10H13ClN2O4S . It has an average mass of 292.739 Da and a monoisotopic mass of 292.028442 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized by reacting N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-hydroxy-N-(propylcarbamoyl)benzenesulfonamide” includes 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds . The compound has a polar surface area of 104 Ų and a molar refractivity of 67.9±0.4 cm³ .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³ and a molar volume of 205.9±3.0 cm³ . It has a polarizability of 26.9±0.5 10^-24 cm³ and a surface tension of 53.8±3.0 dyne/cm .Applications De Recherche Scientifique
Synthesis and Bioactivity
Design and Synthesis for Anticancer Applications
A study highlighted the synthesis of sulfonamide derivatives, including structures similar to 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide, which showed cytotoxic activities against cancer cells. These compounds demonstrated significant inhibition of carbonic anhydrase (CA) IX and XII, which are enzymes involved in tumor growth and metastasis. The research suggests the potential of these compounds in developing novel anticancer agents (Gul et al., 2016).
Development as Progesterone Receptor Antagonists
Another study reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, structurally related to the chemical , as nonsteroidal progesterone receptor (PR) antagonists. These compounds are explored for treating diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, demonstrating the versatility of sulfonamide derivatives in medical research (Yamada et al., 2016).
Antimicrobial and Antifungal Activities
- Synthesis for Antimicrobial and Antifungal Screening: Research on novel azetidin-2-ones containing sulfonamide groups, similar to the compound of interest, showed potent antifungal activity against Aspergillus niger and Aspergillus flavus. These findings indicate the potential of these compounds in developing new antimicrobial and antifungal agents (Gupta & Halve, 2015).
Sensor Development and Bioimaging
- Chemosensing Probe for Sn2+ Ions: A study demonstrated the use of a sulfonamide-based compound as a chemosensing probe for the selective and sensitive detection of Sn2+ ions in an aqueous solution. This research showcases the application of sulfonamide derivatives in developing sensors for environmental monitoring and bioimaging applications (Ravichandiran et al., 2020).
Enzyme Inhibition for Therapeutic Purposes
- Inhibition of Carbonic Anhydrase for Cancer Therapy: Ureido-substituted benzenesulfonamides, closely related to this compound, have been found to potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. This illustrates the compound's relevance in researching targeted cancer therapies (Pacchiano et al., 2011).
Propriétés
IUPAC Name |
4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c16-13-6-8-15(9-7-13)21(19,20)17-11-14(18)10-12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREUTEWTIUHEOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

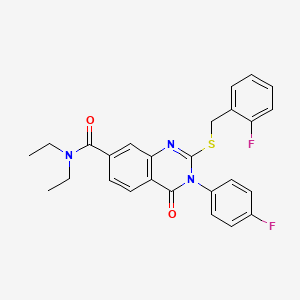
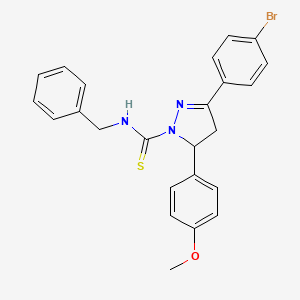

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2411364.png)
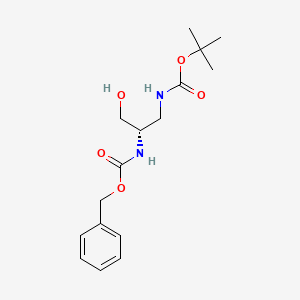
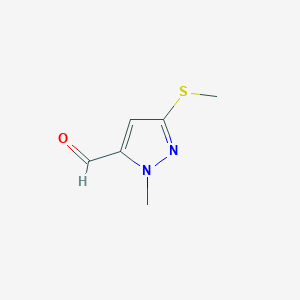
![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
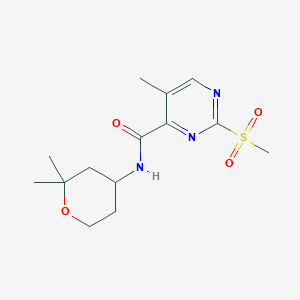
![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)
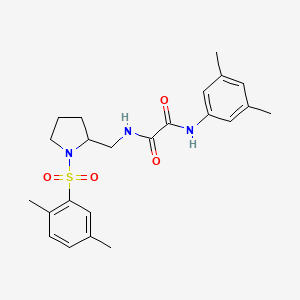
![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)
![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)
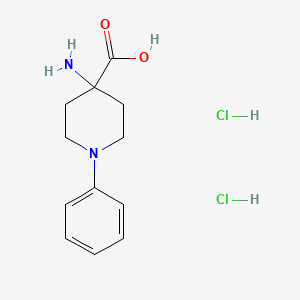
![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)